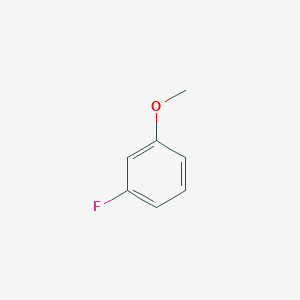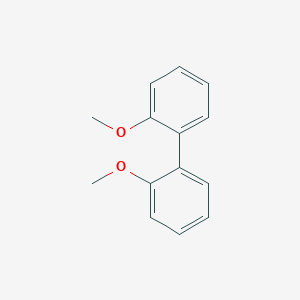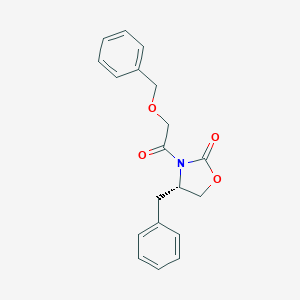
厚皮菌素
描述
Pachybasin is an anthraquinone fungal metabolite . It has been found in fungi of the genus Ascochyta, Coniothyrium, Phoma, and Trichoderma . It inhibits the growth of various bacteria and fungi, and also induces germ tube malformation in B. graminis fungi .
Synthesis Analysis
The chemical structure of Pachybasin was deduced from MS, 1D-, 2D-NMR spectrum analysis, and from reference data .Molecular Structure Analysis
Pachybasin has a molecular formula of C15H10O3 and a formula weight of 238.2 . Its formal name is 1-hydroxy-3-methyl-9,10-anthracenedione .Chemical Reactions Analysis
Pachybasin is a class of natural metabolites present in fungi but also in certain groups of plants, lichens, and other microorganisms . It is synthesized from acetyl and malonyl-CoA .Physical And Chemical Properties Analysis
Pachybasin is a solid at room temperature . It is soluble in dichloromethane, DMSO, ethanol, and methanol .科学研究应用
Bioagricultural Agent
Pachybasin is a secondary metabolite of Trichoderma harzianum , a fungus used as a bioagricultural agent against phytopathogenic fungi such as Rhizoctonia solani and Botrytis cinerea . It has displayed antifungal activity against these phytopathogenic fungi .
General Toxicity
Studies have been conducted to document the safety of pachybasin for use as a bioagricultural agent. In general toxicological testing in mice, it was found that there were no significant general toxicities presented in the pachybasin-treated adult male mice .
Developmental Toxicity
In contrast to its general toxicity, pachybasin has shown developmental toxicity in zebrafish. Evidence for this was shown based on developmental retardation, impairment of chorion, and increase of mortality . This suggests that the embryo-toxicity in aquatic biota should be taken into consideration during bioagricultural agent application .
Self-Regulation in Fungi
Pachybasin, along with another compound called emodin, has been found to play a role in the self-regulation of Trichoderma harzianum’s mycoparasitic coiling . This is a complex process that involves recognition, attack, and subsequent penetration and killing .
cAMP Signaling
Pachybasin and emodin have been found to mediate the increase in the number of Trichoderma mycoparasitic coils via cAMP signaling . This is the first report to suggest that pachybasin and emodin play roles in the biocontrol mechanism of Trichoderma .
Neuroprotective Effects
Although not directly related to pachybasin, it’s worth noting that emodin, a derivative of anthraquinones (the same class of compounds as pachybasin), has been shown to exhibit neuroprotective effects against ischemic brain damage in in vitro and in vivo models .
作用机制
Target of Action
Pachybasin primarily targets a variety of microorganisms. It exhibits antimicrobial activities against E. coli , B. subtilis , M. luteus , S. cerevisiae , C. albicans , A. niger , and A. flavus . These organisms play various roles in human health and disease, making Pachybasin a potential candidate for therapeutic applications.
Biochemical Pathways
Given its broad antimicrobial activity, it is likely that pachybasin interferes with multiple pathways essential for the survival and proliferation of the targeted microorganisms .
Result of Action
Pachybasin’s antimicrobial action results in the inhibition of growth of the targeted microorganisms . This could potentially lead to a decrease in the severity of infections caused by these organisms.
Action Environment
The environment can significantly influence the action, efficacy, and stability of Pachybasin. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For instance, in aquatic environments, Pachybasin has been shown to have embryotoxic effects on zebrafish . Therefore, the environmental context is an important consideration in the application of Pachybasin.
属性
IUPAC Name |
1-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWNNJNTNLCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180177 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
CAS RN |
2549-78-2 | |
| Record name | Pachybasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACHYBASIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does pachybasin exert its antifungal effects?
A1: While the exact mechanism remains unclear, studies suggest pachybasin might interfere with fungal growth and development. Research on Blumeria graminis f. sp. hordei, the causal agent of barley powdery mildew, shows that pachybasin can directly inhibit conidial germination and appressorium formation in a dose-dependent manner []. This suggests that pachybasin might target fungal structures essential for infection and colonization.
Q2: Does pachybasin influence the behavior of Trichoderma harzianum?
A2: Yes, research indicates that pachybasin, along with another anthraquinone, emodin, can increase the mycoparasitic coiling behavior of T. harzianum around both Rhizoctonia solani hyphae and synthetic fibers []. This coiling is believed to be part of T. harzianum's mycoparasitic mechanism, suggesting pachybasin might play a role in enhancing its biocontrol potential.
Q3: What is the role of cAMP signaling in pachybasin's effect on Trichoderma harzianum?
A3: Studies demonstrate that pachybasin significantly increases the intracellular cAMP levels in T. harzianum []. This increase correlates with enhanced mycoparasitic coiling. Furthermore, using a cAMP inhibitor diminished the effect of pachybasin on T. harzianum coiling, suggesting that pachybasin mediates its influence on mycoparasitic coiling via cAMP signaling pathways [].
Q4: What is the molecular formula and weight of pachybasin?
A4: The molecular formula of pachybasin is C15H10O3, and its molecular weight is 238.24 g/mol.
Q5: Is there any information available regarding the stability and compatibility of pachybasin under various conditions or in different formulations?
A5: The provided research papers primarily focus on pachybasin's biological activity and isolation. Detailed information about its stability, material compatibility, and performance in various formulations is limited in these studies.
Q6: Does pachybasin exhibit any catalytic properties?
A6: The available research primarily focuses on the biological activity of pachybasin, particularly its antifungal properties. There is no information available regarding any potential catalytic properties or applications of this compound in the provided research papers.
Q7: Is there any research on computational chemistry, SAR, or stability and formulation of pachybasin?
A7: While these aspects are crucial for understanding a compound's potential for development and application, the provided research papers mainly focus on pachybasin's isolation, identification, and biological activities. Further investigations are needed to explore these areas.
Q8: What information is available on the environmental impact, analytical techniques, and potential for developing pachybasin as a biocontrol agent?
A8: The research papers primarily focus on pachybasin's isolation, identification, and biological activity. Information regarding its environmental impact, degradation, and analytical techniques for large-scale production and application is limited. While pachybasin shows potential as a biocontrol agent [, , ], further research is needed to address these aspects and develop sustainable and environmentally friendly applications.
Q9: Which fungi are known to produce pachybasin?
A9: Pachybasin has been isolated from various fungi, including:
- Trichoderma harzianum [, , ]
- Trichoderma aureoviride []
- Coelomycetes AFKR-18 []
- Ascochyta lentis [, , ]
- Neodidymelliopsis sp. []
- Phoma foveata [, , , ]
- Monodictys sp. [, ]
- Ganoderma tsugae [, ]
Q10: Does the amount of pachybasin produced vary between different fungal species?
A10: Yes, the amount of pachybasin produced can differ significantly between fungal species and even between different strains of the same species [, ]. For example, Phoma foveata produces pachybasin as a major pigment [], while in other species, it might be a minor secondary metabolite.
Q11: Are there alternative sources of pachybasin besides fungi?
A11: While fungi are the primary natural source of pachybasin, research also explores synthetic approaches for its production. These include Diels-Alder reactions utilizing various starting materials like 6-alkoxy-2-pyrones and naphthoquinones [, , , ].
Q12: What is the primary biological activity reported for pachybasin?
A12: Pachybasin exhibits potent antifungal activity against various plant pathogenic fungi, including rusts and powdery mildews []. This activity has been demonstrated in both in vitro assays and in planta experiments, suggesting its potential as a biocontrol agent [, ].
Q13: Does pachybasin show activity against bacteria?
A13: While pachybasin is primarily known for its antifungal properties, some studies suggest it might possess moderate antibacterial activity as well. For instance, pachybasin exhibited activity against Staphylococcus aureus and Bacillus subtilis [].
Q14: Has pachybasin demonstrated any other biological activities besides antimicrobial effects?
A14: Yes, research suggests that pachybasin might have other biological activities. Studies show it can inhibit root elongation in cress (Lepidium sativum) and reduce chlorophyll content in Lemna minor [], indicating potential herbicidal properties. Furthermore, pachybasin has been investigated for its potential in enhancing memory activity in mice models [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






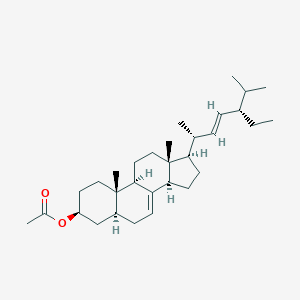



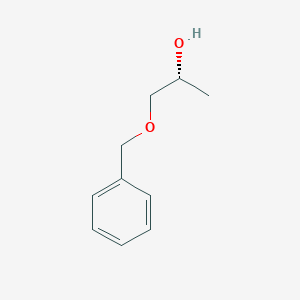
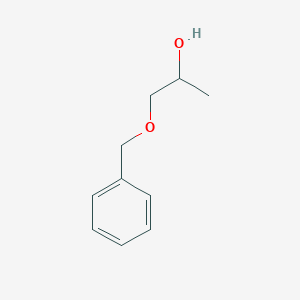
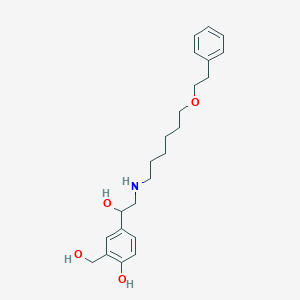
![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
